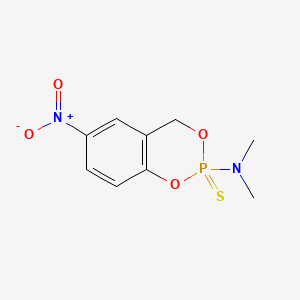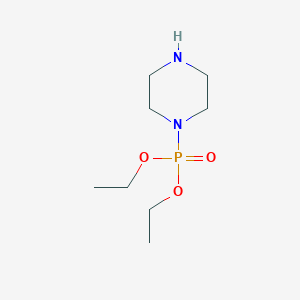
Diethyl piperazin-1-ylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl piperazin-1-ylphosphonate is an organophosphorus compound characterized by the presence of a piperazine ring bonded to a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl piperazin-1-ylphosphonate can be synthesized through a two-step procedure. The first step involves the transesterification between a diol and diethyl phosphite, followed by a palladium-catalyzed coupling of the resulting cyclic phosphite with vinyl bromide . This method provides good yields and is efficient for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale transesterification and coupling reactions. The use of palladium catalysts and microwave irradiation can significantly reduce reaction times and improve yields . Additionally, the process can be adapted for continuous flow systems to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl piperazin-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted piperazine and phosphonate derivatives.
Scientific Research Applications
Diethyl piperazin-1-ylphosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl piperazin-1-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can mimic the structure of natural phosphates and carboxylates, allowing it to inhibit metabolic enzymes and modulate biological pathways . This property makes it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: Lacks the piperazine ring, making it less versatile in biological applications.
Piperazine derivatives: Do not contain the phosphonate group, limiting their use in coordination chemistry and as bioisosteres.
Uniqueness
Diethyl piperazin-1-ylphosphonate is unique due to the combination of the piperazine ring and the phosphonate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications .
Properties
CAS No. |
105924-81-0 |
|---|---|
Molecular Formula |
C8H19N2O3P |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
1-diethoxyphosphorylpiperazine |
InChI |
InChI=1S/C8H19N2O3P/c1-3-12-14(11,13-4-2)10-7-5-9-6-8-10/h9H,3-8H2,1-2H3 |
InChI Key |
DZLSLMCIYJZARN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N1CCNCC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)
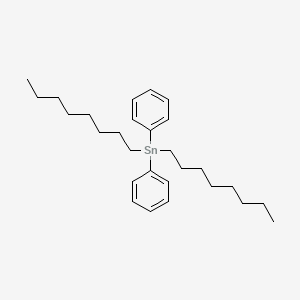
![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)
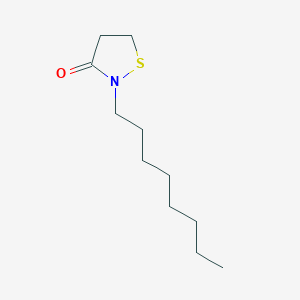
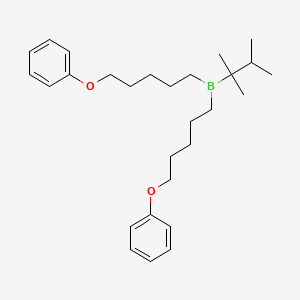
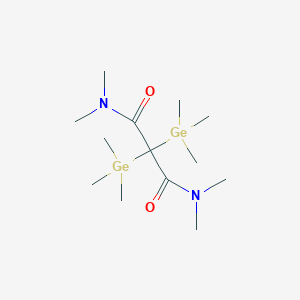
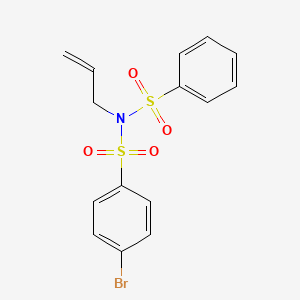
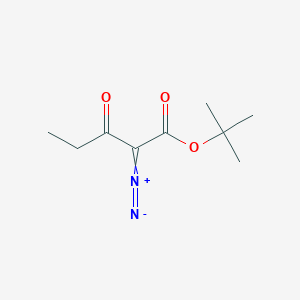
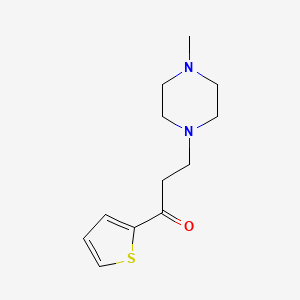
![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)

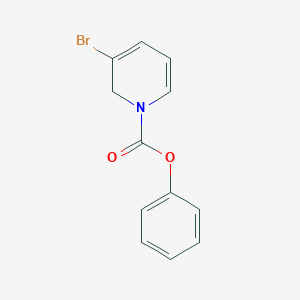
![Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide](/img/structure/B14336171.png)
